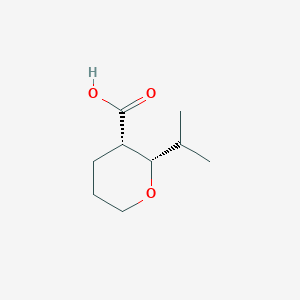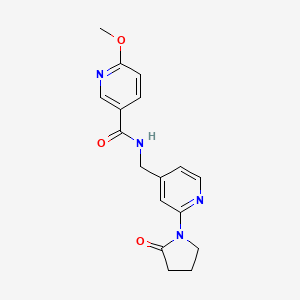
(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Propan-2-yloxane-3-carboxylic acid, also known as IPAC, is a chiral building block that has been widely used in the synthesis of various bioactive molecules. IPAC is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Reactive Extraction and Propionic Acid Recovery
Propionic acid, a carboxylic acid, has significant importance in chemical industries. Research into its recovery from aqueous waste streams and fermentation broth has highlighted the effectiveness of reactive extraction techniques. Studies have explored the use of binary extractants and modifier-diluents systems, demonstrating improved extraction efficiencies. This work is crucial for designing processes for propionic acid recovery, offering insights into the roles of binary extractants, modifiers, and diluent effects on extraction equilibria (Keshav et al., 2009), (Kumar et al., 2010).
Liquid Crystal Applications
Carboxylic acids derived from natural sources have been used to synthesize liquid crystals (LCs) with unique properties. Research on diastereomeric carboxylic acids has shown their impact on the liquid crystal phase behavior and physical properties. Such LCs find applications in displays and other electronic devices, with the relative stereochemistry of the carboxylic acids influencing their performance (Tsai et al., 2000).
Organic Synthesis and Catalysis
Carboxylic acids play a pivotal role in organic synthesis, serving as substrates in various catalytic reactions. The development of novel methodologies for the decarboxylative coupling of carboxylic acids has expanded the toolbox of organic chemists, enabling the construction of complex molecules for pharmaceutical and material science applications. These advances include palladium-catalyzed cross-coupling reactions and innovative cascade annulation processes to construct valuable heterocyclic compounds (Wang et al., 2008), (Liao et al., 2005).
Corrosion Inhibition
Research into amino acids based imidazolium zwitterions has unveiled their potential as corrosion inhibitors for mild steel. These novel compounds, derived from carboxylic acids, exhibit excellent inhibition efficiency and offer an environmentally friendly alternative to traditional inhibitors. The study combines experimental approaches with quantum chemical parameters to understand the inhibitors' adsorption behavior and protective mechanisms (Srivastava et al., 2017).
Microbial Production of Propionic Acid
The microbial fermentation of propionic acid, a valuable chemical for the food and pharmaceutical industries, has been extensively studied. Research focuses on optimizing metabolic pathways to increase yield, productivity, and titre, addressing the challenge of high downstream purification costs. Advances in metabolic engineering and genome shuffling are paving the way for commercial-scale biological production of propionic acid (Gonzalez-Garcia et al., 2017).
Eigenschaften
IUPAC Name |
(2S,3S)-2-propan-2-yloxane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(2)8-7(9(10)11)4-3-5-12-8/h6-8H,3-5H2,1-2H3,(H,10,11)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWATFVBWAQZGP-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H](CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2654891.png)
![2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2654893.png)


![Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2654896.png)

![2-ethyl-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2654902.png)
![2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide](/img/structure/B2654905.png)
![N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2654906.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2654909.png)


